1-{[3-(Chloromethyl)phenyl]methyl}piperidine
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Overview
Description
1-{[3-(Chloromethyl)phenyl]methyl}piperidine is an organic compound with the molecular formula C13H18ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chloromethyl group attached to a phenyl ring, which is further connected to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine typically involves the reaction of 3-(chloromethyl)benzyl chloride with piperidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or ethanol to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(Chloromethyl)phenyl]methyl}piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, ethanol, toluene.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products:
Nucleophilic Substitution: Substituted piperidine derivatives.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Scientific Research Applications
1-{[3-(Chloromethyl)phenyl]methyl}piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: It has potential applications in medicinal chemistry for the development of new therapeutic agents. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine moiety may interact with specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine, widely used in organic synthesis and drug development.
3-(Chloromethyl)benzyl chloride: A precursor in the synthesis of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine, used in various chemical reactions.
N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom, used in organic synthesis and as a solvent.
Uniqueness: this compound is unique due to the presence of both a chloromethyl group and a piperidine moiety, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H18ClN |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
1-[[3-(chloromethyl)phenyl]methyl]piperidine |
InChI |
InChI=1S/C13H18ClN/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10-11H2 |
InChI Key |
GAYYTSZAFWEJJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)CCl |
Origin of Product |
United States |
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